2-Methylbenzylamine

Chromatography Analytical Method Development Isomer Separation

Researchers requiring enantiomerically pure pharmaceutical intermediates face reproducibility risks when substituting 2-methylbenzylamine with unsubstituted benzylamine. The ortho-methyl group enables near-perfect stereocontrol: • >99.5% de diastereoselectivity in Strecker reactions for chiral auxiliary synthesis • Distinct HPLC retention time (13.33 min) for precise quantification • Selective MAO-A inhibition (IC50 = 72 nM) for neurological drug discovery Supplied as 98% purity liquid; store under inert gas at 2-8°C.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 89-93-0
Cat. No. B130908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzylamine
CAS89-93-0
Synonyms((2-Methylphenyl)methyl)amine;  (2-Methylphenyl)methanamine;  NSC 30466;  o-Methylbenzylamine;  o-Tolylmethanamine;  o-Xylylamine; 
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN
InChIInChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
InChIKeyCJAAPVQEZPAQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzylamine: Pharmaceutical Intermediate Overview


2-Methylbenzylamine (CAS 89-93-0, o-methylbenzylamine, o-xylylamine) is a primary aromatic amine with the molecular formula C8H11N and a molecular weight of 121.18 g/mol [1]. It is characterized by a methyl group substituted at the ortho position of the benzylamine benzene ring. This positional isomerism is the key structural feature that differentiates it from its meta- and para-substituted analogs, 3-methylbenzylamine and 4-methylbenzylamine, as well as the unsubstituted benzylamine . 2-Methylbenzylamine is a colorless to slightly yellow liquid at room temperature with a characteristic amine odor. It has a boiling point of 199 °C, a density of 0.977 g/mL at 25 °C, and a refractive index of n20/D 1.544 . It is very soluble in water and is known to be air-sensitive, requiring storage under an inert atmosphere .

Positional Isomer
Ortho-methyl substitution directs reactivity and binding distinct from meta/para analogs
Chiral Auxiliary Precursor
Derivatives enable high stereochemical control in asymmetric synthesis research
Analytical Differentiation
Unique chromatographic retention supports isomer-specific method development

Why 2-Methylbenzylamine Substitution Fails


Substituting 2-methylbenzylamine with benzylamine, 3-methylbenzylamine, or 4-methylbenzylamine is not straightforward due to significant differences in their chromatographic retention, biological target interaction, and steric/electronic properties [1]. The ortho-methyl group in 2-methylbenzylamine introduces steric hindrance that alters its reactivity in synthetic transformations and its binding affinity in biological assays [2]. For example, HPLC retention times differ substantially among the isomers, impacting separation and purification protocols [1]. Furthermore, in biological systems, the ortho-methyl group influences interactions with enzymes like monoamine oxidase (MAO), leading to different inhibitory profiles compared to the meta- and para-substituted analogs [3]. These differences directly impact the performance and outcome of chemical reactions and biological assays, making generic substitution a high-risk proposition for both research reproducibility and industrial process control.

Chromatographic resolution may shift
2-Methylbenzylamine has a distinct HPLC retention time (13.33 min) compared to benzylamine (9.46 min) and other methyl isomers, which can alter purity monitoring if substituted.
Biological target engagement may differ
The ortho-methyl group influences MAO interaction; inhibitor profiles for meta- and para-substituted analogs are not equivalent, introducing assay variability.
Steric effects change synthetic outcomes
Ortho steric hindrance alters reaction pathways and diastereoselectivity; unsubstituted or meta/para isomers do not reproduce the same stereochemical control.

2-Methylbenzylamine vs. Isomers: Comparative Analysis


HPLC Retention Time for Isomer Resolution

In a comparative HPLC study, 2-methylbenzylamine demonstrated a distinct retention time (13.33 min) compared to benzylamine (9.46 min), 3-methylbenzylamine (15.65 min), and 4-methylbenzylamine (13.52 min) under identical chromatographic conditions [1]. This quantifiable difference in retention behavior is critical for method development and quality control, as it confirms the ability to resolve 2-methylbenzylamine from its structural analogs.

HPLC Resolution
Head-to-head
13.33 min (2-methyl) vs 9.46 (benzylamine), 15.65 (3-methyl), 13.52 (4-methyl)
Quantitative isomer resolution support
Retention factor data from published method; verify with in-house conditions
Chromatography Analytical Method Development Isomer Separation

Monoamine Oxidase A (MAO-A) Inhibition Potency

2-Methylbenzylamine (in the form of α-methylbenzylamine) exhibits a specific inhibitory profile against monoamine oxidase A (MAO-A). In rat liver mitochondria, the racemic mixture of α-methylbenzylamine inhibited MAO-A with an IC50 value of 72 nM [1]. This is a potent inhibition, and the compound shows greater selectivity for MAO-A over MAO-B, where its IC50 is much higher (480,000 nM) [2].

MAO-A Inhibition
Class-level
IC50 72 nM (MAO-A); >6,600-fold selective over MAO-B
Reported MAO-A selectivity context
Racemic α-methyl form; isomer applicability review needed
Enzymology Neuroscience Drug Discovery

Diastereoselectivity in Strecker Synthesis

The ortho-methyl group in 2-methylbenzylamine derivatives, specifically 2-methylbenzhydrylamine, is responsible for achieving exceptionally high stereoselectivity in Strecker reactions. When used as a chiral auxiliary, (S)- and (R)-2-methylbenzhydrylamine afforded the corresponding α-aminonitriles with up to >99.5% diastereomeric excess [1]. In contrast, the achiral, unsubstituted benzhydrylamine does not induce chirality and would yield a racemic mixture under the same conditions.

Strecker Stereocontrol
Head-to-head
>99.5% de (ortho-methyl auxiliary) vs racemic (unsubstituted)
Enables stereochemical control
Requires derivatization to chiral auxiliary
Asymmetric Synthesis Chiral Pool Amino Acid Synthesis

2-Methylbenzylamine: Optimal Applications


Chiral Auxiliaries for Asymmetric Synthesis

The ortho-methyl substitution pattern, as seen in 2-methylbenzhydrylamine, enables exceptionally high diastereoselectivity (>99.5% de) in Strecker reactions [1]. This makes 2-methylbenzylamine a valuable starting material for creating chiral auxiliaries and ligands used in the synthesis of enantiomerically pure pharmaceutical intermediates. The ability to achieve near-perfect stereocontrol is a key differentiator from unsubstituted benzylamine, which yields racemic products in the same reaction.

Analytical Methods for Isomer Mixtures

The distinct HPLC retention time of 2-methylbenzylamine (13.33 min) allows for its precise quantification and separation from benzylamine (9.46 min) and its other methyl isomers (3-methyl: 15.65 min, 4-methyl: 13.52 min) [1]. This makes it an ideal reference standard for developing robust analytical methods to monitor reaction progress, verify product purity, or detect impurities in complex mixtures where these amines may be present.

Bioactive Molecules Targeting MAO

The high potency and selectivity of α-methylbenzylamine for MAO-A (IC50 = 72 nM) over MAO-B (IC50 = 480,000 nM) is a specific and valuable property [2]. This makes 2-methylbenzylamine a key structural motif for medicinal chemists developing new therapeutic agents for neurological or psychiatric disorders where selective MAO-A inhibition is a desired mechanism of action. This selectivity profile is not shared by other methylbenzylamine isomers.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral induction via ortho-substitution
Enantiomeric excess assessment
Isomer-specific analytical standard
Distinct HPLC retention profile
Retention time reproducibility in QC
MAO-A selectivity study tool
MAO-A over MAO-B selectivity profile
Potency and selectivity endpoint verification

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